A20Fmdv2

Integrin selectivity αvβ6 targeting RGD peptide profiling

A20Fmdv2 (NAVPNLRGDLQVLAQKVART) is the gold-standard αvβ6 targeting vector, offering >1,000-fold selectivity over pan-RGD integrins. Its extended 20-mer engages a unique synergy site—eliminating off-target binding to vasculature (αvβ3) and platelets (αvβ5). With sub-nanomolar Kd and 1.5-min internalization half-time, it is the optimal scaffold for [¹⁸F]FB-A20FMDV2 PET probes, ⁶⁸Ga/⁶⁴Cu-labelled imaging agents, PEGylated variants (9.2:1 tumor uptake ratio), and ADC-mimetic drug conjugates. Clinically validated as a non-invasive biomarker for idiopathic pulmonary fibrosis patient stratification. Choose A20Fmdv2 where irreversible imaging contrast and therapeutic index depend on integrin specificity—pan-RGD peptides cannot substitute.

Molecular Formula C93H163N31O28
Molecular Weight 2163.5 g/mol
Cat. No. B15606055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA20Fmdv2
Molecular FormulaC93H163N31O28
Molecular Weight2163.5 g/mol
Structural Identifiers
InChIInChI=1S/C93H163N31O28/c1-41(2)34-57(82(142)108-47(13)73(133)112-55(26-28-63(96)126)78(138)114-53(22-17-18-30-94)79(139)120-69(44(7)8)88(148)109-48(14)74(134)111-54(24-20-32-105-93(102)103)80(140)123-72(50(16)125)91(151)152)119-89(149)70(45(9)10)121-81(141)56(27-29-64(97)127)115-84(144)59(36-43(5)6)117-86(146)61(39-68(131)132)110-67(130)40-106-77(137)52(23-19-31-104-92(100)101)113-83(143)58(35-42(3)4)116-85(145)60(38-66(99)129)118-87(147)62-25-21-33-124(62)90(150)71(46(11)12)122-75(135)49(15)107-76(136)51(95)37-65(98)128/h41-62,69-72,125H,17-40,94-95H2,1-16H3,(H2,96,126)(H2,97,127)(H2,98,128)(H2,99,129)(H,106,137)(H,107,136)(H,108,142)(H,109,148)(H,110,130)(H,111,134)(H,112,133)(H,113,143)(H,114,138)(H,115,144)(H,116,145)(H,117,146)(H,118,147)(H,119,149)(H,120,139)(H,121,141)(H,122,135)(H,123,140)(H,131,132)(H,151,152)(H4,100,101,104)(H4,102,103,105)/t47-,48-,49-,50+,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,69-,70-,71-,72-/m0/s1
InChIKeyBIPRZBFRCFOBDQ-KAGUSELOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

A20Fmdv2 – High-Selectivity αvβ6 Integrin Peptide for Cancer Imaging and Targeted Delivery Procurement


A20Fmdv2 (NAVPNLRGDLQVLAQKVART) is a 20‑amino-acid linear peptide derived from the foot‑and‑mouth disease virus VP1 coat protein. It exhibits low‑nanomolar affinity for the epithelial‑specific integrin αvβ6 and, in contrast to classical RGD peptides, displays >1,000‑fold selectivity over other RGD‑directed integrins (αvβ3, αvβ5, α5β1). [1][2] Its unique post‑RGD α‑helical structure and engagement with a presumed synergy site on αvβ6 underpin this exceptional selectivity. [2][3] The peptide is employed primarily as a targeting vector in radiolabelled PET imaging probes and drug‑delivery conjugates for αvβ6‑positive malignancies (e.g., pancreatic, breast, oral, and lung cancers) and fibrotic diseases. [1]

Why Generic RGD Peptides Cannot Replace A20Fmdv2 for αvβ6-Specific Applications


Classical RGD‑bearing peptides (e.g., cyclo‑RGDfK, cRGDyK) and small‑molecule RGD‑mimetics bind broadly to integrins αvβ3, αvβ5, and α5β1 with little discrimination. A20Fmdv2 is not a generic RGD‑displacer; its extended 20‑mer sequence engages a distinct synergy site on αvβ6, yielding nanomolar affinity for αvβ6 while displaying negligible binding to other RGD integrins at concentrations up to 10 μM. [1] Substitution with a pan‑integrin peptide therefore sacrifices αvβ6‑specific targeting and introduces off‑target binding to αvβ3/αvβ5‑expressing tissues (e.g., vasculature, platelets), compromising imaging contrast and therapeutic index. [1][2]

Quantitative Differentiation of A20Fmdv2 from Closest Integrin‑Targeting Analogues


1,000‑Fold αvβ6 Selectivity Over αvβ3, αvβ5, and α5β1 in Competitive ELISA

In a head‑to‑head competitive ELISA using biotinylated fibronectin as the ligand, A20Fmdv2 and its 4‑fluorobenzoyl derivative inhibited soluble recombinant αvβ6 with an IC50 of 3 ± 1 nM. Under identical assay conditions, inhibition of recombinant αvβ3, αvβ5, and α5β1 required concentrations >1,000‑fold higher (IC50 >10 μM). In the same experiment, the control peptide cyclo‑(RGDy(Me)K) inhibited all αv integrins equipotently, confirming that A20Fmdv2’s selectivity is an intrinsic property of its sequence and not an artefact of the assay. [1]

Integrin selectivity αvβ6 targeting RGD peptide profiling

Sub‑Nanomolar Binding Affinity (Kd 0.22 nM) and 85‑Fold Affinity Rank Order Over Other RGD Integrins

Saturation radioligand binding with [³H]A20Fmdv2 on human recombinant αvβ6 revealed a dissociation constant (Kd) of 0.22 nM. Competition studies against other RGD integrins indicated an affinity margin of at least 85‑fold, confirming that the high‑affinity interaction is exclusive to the αvβ6 heterodimer. [1][2] This Kd places A20Fmdv2 among the tightest‑binding peptide ligands for any single integrin, surpassing typical RGD peptide affinities for αvβ3 (often in the 10–100 nM range).

Radioligand binding αvβ6 affinity integrin pharmacology

Rapid αvβ6 Internalization Rate: A20Fmdv2 vs. the Natural Ligand LAP‑1

Flow cytometry on primary human bronchial epithelial cells demonstrated that A20Fmdv2 triggers αvβ6 internalization with a half‑time (t₁/₂) of 1.5 min and an EC50 of 1.1 nM. By comparison, the physiological ligand latency‑associated peptide‑1 (LAP‑1) internalizes αvβ6 with t₁/₂ = 3.1 min and EC50 = 3.6 nM. [1] Thus, A20Fmdv2 is a more potent and faster initiator of integrin‑mediated endocytosis than the endogenous ligand.

Integrin internalization trafficking kinetics ligand‑induced endocytosis

In Vivo Tumor Retention: PEGylated A20Fmdv2 Improves αvβ6‑Positive/‑Negative Ratio Over Non‑PEGylated Parent

Biodistribution of [¹⁸F]FBA‑A20Fmdv2 in mice bearing paired αvβ6‑positive (DX3puroβ6) and αvβ6‑negative (DX3puro) xenografts showed a maximal tumor uptake ratio of 4.3:1 at 1 h post‑injection, but the ratio was not sustained (0.66 %ID/g in positive vs. 0.21 %ID/g in negative at 1 h, declining to 0.06 %ID/g at 4 h). Introduction of one or two PEG₂₈ units increased the 4‑h positive‑to‑negative ratio to 8.0:1 and 9.2:1, respectively, while preserving αvβ6 selectivity (IC50 3–6 nM; >1,000‑fold over other integrins). [1][2]

PET imaging biodistribution PEGylation effect

Cell‑Based Specificity: No Detectable Binding to αvβ6‑Negative Cells at 100 nM

Biotinylated A20Fmdv2 (Bt‑A20Fmdv2) bound strongly to αvβ6‑transduced DX3puroβ6 melanoma cells at 1 nM, whereas binding to the isogenic αvβ6‑negative DX3puro line remained at background even at 100 nM. The two lines express equivalent levels of αvβ3, αvβ5, αvβ8, and α5β1, confirming that the observed binding is exclusively αvβ6‑dependent. [1] This cell‑based selectivity translates directly to in vivo imaging, where radioactivity uptake in the αvβ6‑negative xenograft remained below blood levels at all time points. [2]

Cell binding assay on‑target verification specificity

Procurement‑Relevant Application Scenarios for A20Fmdv2 Based on Quantitative Evidence


αvβ6‑Specific PET Imaging Probe Development for Pancreatic Ductal Adenocarcinoma

The >1,000‑fold selectivity of A20Fmdv2 for αvβ6 over αvβ3/αvβ5 [1] enables high‑contrast PET imaging of pancreatic tumors, which overexpress αvβ6, without confounding signal from angiogenic vasculature (αvβ3‑positive). PEGylated variants with 9.2:1 positive‑to‑negative tumor uptake ratios [2] are the preferred scaffold when designing ⁶⁸Ga‑, ⁶⁴Cu‑, or ¹⁸F‑labelled probes for clinical translation.

Intracellular Drug‑Payload Delivery via Rapid αvβ6 Internalization

The 1.5‑min internalization half‑time and sub‑nanomolar Kd of A20Fmdv2 [3] make it ideal for antibody–drug‑conjugate (ADC)‑mimetic designs where a toxin, siRNA, or chemotherapeutic cargo must be rapidly and selectively shuttled into αvβ6‑positive carcinoma cells while sparing normal epithelia with low αvβ6 expression.

In Vivo Quantification of Fibrotic Lung Disease Burden

[¹⁸F]FB‑A20Fmdv2 PET has been clinically used to quantify αvβ6 integrin levels in the lung as a non‑invasive biomarker of idiopathic pulmonary fibrosis [1][4]. Procurement of the peptide for fibrosis research is supported by its clean selectivity window, which minimises pulmonary background from αvβ5/αvβ3 on alveolar macrophages.

Companion Diagnostic for αvβ6‑Targeted Therapeutics

Because A20Fmdv2 binds the identical RGD‑dependent site on αvβ6 as therapeutic antibodies (e.g., BG00011) and small‑molecule inhibitors, radiolabelled A20Fmdv2 serves as a patient‑stratification tool in αvβ6‑targeted clinical trials, with quantitative PET readouts correlating to target occupancy levels [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for A20Fmdv2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.